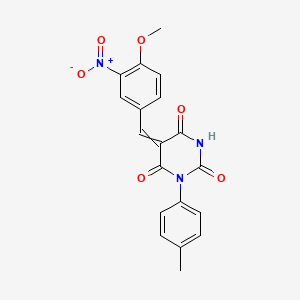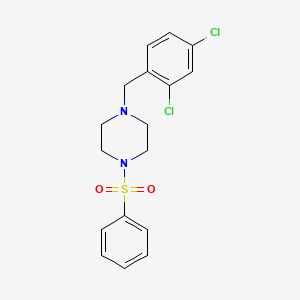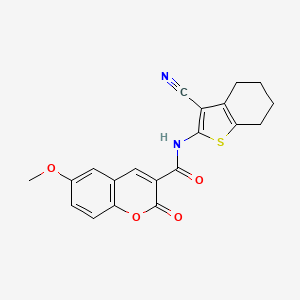
N-(2,4-dimethoxyphenyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine, also known as DMAT, is a synthetic compound that has been widely studied for its potential use in scientific research. DMAT belongs to the class of triazine-based compounds and has been found to exhibit potent inhibitory activity against various protein kinases.
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine exerts its inhibitory activity by binding to the ATP-binding site of protein kinases, thereby preventing the transfer of phosphate groups to target proteins. This leads to the inhibition of downstream signaling pathways and cellular processes that are regulated by these protein kinases.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancers. This compound has also been shown to inhibit the growth of various infectious agents, including viruses and bacteria. Additionally, this compound has been found to exhibit neuroprotective activity, making it a potential therapeutic agent for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2,4-dimethoxyphenyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine in research is its potent inhibitory activity against a wide range of protein kinases, which makes it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its potential off-target effects, as it may inhibit other kinases that are not the intended target.
Zukünftige Richtungen
There are several future directions for the research on N-(2,4-dimethoxyphenyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine. One potential direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is to develop more selective inhibitors of specific protein kinases, which would allow for more precise manipulation of cellular processes. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine has been extensively studied for its potential use as a research tool in various fields such as cancer biology, neurobiology, and infectious diseases. This compound has been found to exhibit potent inhibitory activity against a wide range of protein kinases, including those involved in cell signaling pathways and cell division. This makes this compound a valuable tool for studying the role of protein kinases in various cellular processes.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O4/c1-26-14-3-4-15(16(13-14)27-2)20-17-21-18(24-5-9-28-10-6-24)23-19(22-17)25-7-11-29-12-8-25/h3-4,13H,5-12H2,1-2H3,(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBPCBLCRYYVAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-nitrophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3571380.png)
![ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3571386.png)
![5-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3571394.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3571400.png)




![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B3571426.png)
![methyl 4-{[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoate](/img/structure/B3571443.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B3571446.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methylbenzamide](/img/structure/B3571452.png)

![2-(2-bromophenyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3571486.png)